Pluracidomycin was discovered in the fermentation products of Streptomyces species, specifically Streptomyces cattleya and Streptomyces albus . It is classified as a carbapenem antibiotic, a group known for its broad-spectrum antibacterial activity and resistance to many β-lactamases, making it effective against a wide range of Gram-positive and Gram-negative bacteria.
The synthesis of Pluracidomycin involves complex biosynthetic pathways typical of natural products derived from microorganisms. The key steps include:
Pluracidomycin exhibits a complex molecular structure typical of carbapenems, characterized by:
The molecular formula of Pluracidomycin is C₁₃H₁₅N₃O₄S, indicating the presence of nitrogen and sulfur atoms that play important roles in its mechanism of action.
Pluracidomycin undergoes several chemical reactions that are significant for its antibacterial properties:
The mechanism through which Pluracidomycin exerts its antibacterial effects involves:
Pluracidomycin possesses several notable physical and chemical properties:
These properties influence its formulation into pharmaceutical preparations for clinical use.
Pluracidomycin's primary applications lie within the field of medicine:
Pluracidomycins were first isolated in the early 1980s from fermentation broths of a newly identified actinomycete strain designated Streptomyces pluracidomyceticus. The initial discovery emerged from systematic screening programs targeting soil microorganisms with potential β-lactam antibiotic production capabilities. Researchers cultivated the producing strain under aerobic submerged fermentation conditions in complex media containing carbon sources (glucose, starch, glycerol), nitrogen sources (soybean meal, corn steep liquor), and inorganic salts (calcium carbonate, magnesium sulfate) [1] [5]. The fermentation process required precise environmental control, with optimal activity observed at a pH range of 5.5-8.5 and temperatures maintained between 20-30°C for 20-80 hours [1].
Isolation of the antibiotics involved multi-step purification protocols to separate the complex mixture of structurally similar compounds. The crude fermentation broth was processed through adsorption-desorption chromatography using ion-exchange resins, followed by partition chromatography on active adsorbents. Organic solvent extraction with stabilization by ethylenediamine tetraacetate disodium salt was crucial to prevent decomposition of the labile β-lactam structures during purification [1]. This painstaking process yielded three principal components designated Pluracidomycin B, C, and D (PLM-B, PLM-C, PLM-D), distinguished by their chromatographic behavior and antimicrobial activity profiles.
Table 1: Fermentation Parameters for Pluracidomycin Production [1]
Parameter | Optimal Conditions | Variation Range |
---|---|---|
Temperature | 25°C | 20-40°C |
pH | 7.0 | 5.5-8.5 |
Fermentation Duration | 50 hours | 20-80 hours |
Key Carbon Sources | Glucose, starch, glycerol | Dextrin, molasses |
Key Nitrogen Sources | Soybean meal, corn steep liquor | Yeast extract, peptone |
The structural characterization of pluracidomycins represented a significant challenge due to their unprecedented sulfur-containing side chains and chemical instability. The elucidation timeline progressed through key milestones:
1982: Initial structural studies identified the core carbapenem bicyclic system common to PLM-B, C, and D, characterized by the 1-azabicyclo[3.2.0]heptane ring system with distinct sulfur-containing substituents at the C-3 position [1] [5]. Spectroscopic analysis revealed PLM-B contained a carboxymethylsulfinyl group, while PLM-C featured a formylsulfinyl moiety, and PLM-D possessed a unique sulfo group [1].
1985: Discovery of Pluracidomycin A₂ expanded the family, identified as the first naturally occurring carbapenem bearing a sulfinic acid group (-SO₂H) directly attached to the β-lactam ring system [2]. This structural feature was unprecedented among known β-lactam antibiotics and explained the distinctive reactivity profile of pluracidomycins.
Late 1980s: Synthetic efforts produced key analogs including deoxy PLM-B, deoxy PLM-C, and dihydro PLM-C through controlled reduction of the parent compounds [1]. These derivatives provided critical structure-activity relationship insights, confirming the importance of the sulfoxide oxidation state for antibacterial activity.
Table 2: Structural Characteristics of Principal Pluracidomycins [1] [2]
Compound | R Group at C-3 | R₁ Group | Oxidation State |
---|---|---|---|
Pluracidomycin A₂ | -SO₂H | H | Sulfinic acid |
Pluracidomycin B | -O-S(O)-CH₂-COOH | -SO₃H | Sulfoxide |
Pluracidomycin C | -O-S(O)-CHO | -SO₃H | Sulfoxide |
Pluracidomycin D | -SO₃H | H | Sulfonic acid |
Deoxy PLM-B | -S-CH₂-COOH | -SO₃H | Sulfide |
Dihydro PLM-C | -O-S(O)-CH₂OH | -SO₃H | Sulfoxide |
Patent literature played a pivotal role in defining the chemical and biotechnological space for pluracidomycins. The European Patent Office granted EP0079244A2 (1983), which established the foundational intellectual property for pluracidomycins B, C, D, their analogs, and production processes [1]. This patent comprehensively claimed:
Classification systems captured the structural and functional novelty of pluracidomycins through specific hierarchical codes. The Cooperative Patent Classification (CPC) system assigned pluracidomycin patents to C07D477/00 (Heterocyclic compounds containing 1-azabicyclo[3.2.0]heptane ring systems) with subgroups specifying sulfur substitutions [7]. Particularly, C07D477/20 explicitly covers compounds with "sulfur atoms" at the C-3 position, while C12P17/184 designates production processes for heterocyclic compounds containing a β-lactam ring [1] [7]. The International Patent Classification (IPC) system further reinforced this technological categorization through complementary codes that facilitated prior art searches across jurisdictions [7].
The chronological progression of pluracidomycin patents demonstrates evolving structural understanding. While EP0079244A2 (1983) focused primarily on PLM-B/C/D and their reduced derivatives, subsequent patents like US4647408A (1987) expanded claims to include their β-lactamase inhibitory properties and synergistic combinations with penicillin antibiotics [5]. This progression reflects the growing recognition of pluracidomycins' unique dual functionality as both antibacterial agents and β-lactamase inhibitors.
Table 3: Patent Classification of Pluracidomycin-Related Inventions [1] [5] [7]
Patent Document | Primary Classification | Technical Focus |
---|---|---|
EP0079244A2 | C07D477/20 | Sulfur-containing 1-azabicyclo[3.2.0]heptane compounds |
EP0079244A2 | C12P17/184 | Heterocyclic compound production with β-lactam ring |
US4647408A | A61K31/00 | β-Lactamase inhibitory compositions |
EP0079244A2 | C12R1/465 | Use of Streptomyces in fermentation processes |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7